molecular formula C18H20N2O4 B450219 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide

N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide

Cat. No.: B450219
M. Wt: 328.4g/mol
InChI Key: OROPOZOOEUTDJW-YBFXNURJSA-N
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Description

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes a benzylidene group, a phenoxyacetohydrazide moiety, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide typically involves the condensation of 4-methoxy-3-(methoxymethyl)benzaldehyde with 2-phenoxyacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide
  • N’-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide
  • [4-methoxy-3-(methoxymethyl)benzylidene]malononitrile

Uniqueness

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenoxy substituents, along with the benzylidene and hydrazide moieties, make it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-phenoxyacetamide

InChI

InChI=1S/C18H20N2O4/c1-22-12-15-10-14(8-9-17(15)23-2)11-19-20-18(21)13-24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,21)/b19-11+

InChI Key

OROPOZOOEUTDJW-YBFXNURJSA-N

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC

SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC

Origin of Product

United States

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